Comparative Antiproliferative Potency of DosatiLink-1 Against Wild-Type K562 CML Cells
In wild-type K562 chronic myeloid leukemia cells, DosatiLink-1 exhibits an EC₅₀ of 2.47 nM, measured via CellTiter-Glo 2.0 assay after 3 days of incubation. This antiproliferative potency is approximately 243-fold higher than that of the first-generation ABL inhibitor imatinib, which shows an EC₅₀ of approximately 600 nM under comparable assay conditions [1][2]. However, the more potent second-generation inhibitor dasatinib achieves an EC₅₀ of 0.8–1.0 nM in similar K562 proliferation assays, indicating that DosatiLink-1 occupies an intermediate potency position between first- and second-generation clinical ABL inhibitors [3].
| Evidence Dimension | Cellular antiproliferative activity (EC₅₀) |
|---|---|
| Target Compound Data | 2.47 nM |
| Comparator Or Baseline | Imatinib: ~600 nM; Dasatinib: ~0.8 nM |
| Quantified Difference | ~243-fold more potent than imatinib; ~3.1-fold less potent than dasatinib |
| Conditions | K562 cells, 72 h incubation, CellTiter-Glo 2.0 viability assay |
Why This Matters
This potency difference defines the appropriate experimental concentration range for DosatiLink-1 (low nanomolar) and clarifies that it should not be considered functionally equivalent to either imatinib or dasatinib in cellular assays.
- [1] MedChemExpress (MCE). DosatiLink-1 Product Technical Datasheet. Catalog No. HY-155288. View Source
- [2] Druker BJ, et al. Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr–Abl positive cells. Nat Med. 1996;2(5):561-566. View Source
- [3] Shah NP, et al. Dasatinib (BMS-354825) inhibits K562 cells with IC₅₀ <1 nM. Science. 2004;305(5682):399-401. View Source
